Bis[2-(4-chlorophenyl)-2-oxoethyl] isophthalate
Description
Bis[2-(4-chlorophenyl)-2-oxoethyl] isophthalate is a symmetrical diester derived from isophthalic acid (benzene-1,3-dicarboxylic acid) and two 2-(4-chlorophenyl)-2-oxoethyl groups. Its molecular formula is C₂₄H₁₆Cl₂O₆, with a molecular weight of ~470.9 g/mol (calculated). The compound features two electron-withdrawing chlorine atoms on the phenyl rings, which influence its electronic properties, solubility, and reactivity. It is utilized in materials science and organic synthesis, often as a monomer or intermediate .
Properties
Molecular Formula |
C24H16Cl2O6 |
|---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
bis[2-(4-chlorophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H16Cl2O6/c25-19-8-4-15(5-9-19)21(27)13-31-23(29)17-2-1-3-18(12-17)24(30)32-14-22(28)16-6-10-20(26)11-7-16/h1-12H,13-14H2 |
InChI Key |
GTXULZUXWNAHSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(4-chlorophenyl)-2-oxoethyl] isophthalate typically involves the esterification of isophthalic acid with 2-(4-chlorophenyl)-2-oxoethyl alcohol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to reflux .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield . The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(4-chlorophenyl)-2-oxoethyl] isophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[2-(4-chlorophenyl)-2-oxoethyl] isophthalate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bis[2-(4-chlorophenyl)-2-oxoethyl] isophthalate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate
- Molecular Formula : C₂₄H₁₆Br₂O₆
- Molecular Weight : 560.19 g/mol
- Key Differences: Bromine replaces chlorine, increasing molecular weight and polarizability. Higher electron density around Br may enhance halogen bonding in crystal structures. Applications: Potential use in heavy-atom derivatization for X-ray crystallography.
2-(4-Chlorophenyl)-2-oxoethyl 2,4-difluorobenzoate
- Molecular Formula : C₁₅H₉ClF₂O₃
- Molecular Weight : ~310.45 g/mol (calculated)
- Key Differences: Monoester with difluoro substituents on the benzoate ring. Fluorine’s strong electron-withdrawing effect increases acidity and alters solubility compared to chloro analogs .
Variation in Central Acid Component
2-(4-Chlorophenyl)-2-oxoethyl nicotinate
Alkyl and Mixed Substituent Analogs
2-(4-Ethylphenyl)-2-oxoethyl 4-fluorobenzoate
Structural and Crystallographic Insights
- Crystal Packing : Chloro and bromo analogs exhibit distinct packing due to halogen size and bonding. Bromine’s larger van der Waals radius facilitates tighter packing in crystals .
- SHELX Refinement : Structures of related esters (e.g., 2-methoxybenzoate derivatives) were resolved using SHELX programs, highlighting conformational flexibility influenced by substituents .
Biological Activity
Bis[2-(4-chlorophenyl)-2-oxoethyl] isophthalate is a synthetic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a central isophthalate moiety flanked by two 4-chlorophenyl groups connected through oxoethyl linkages. This structure contributes to its unique biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.
Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties. It may inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. By reducing prostaglandin synthesis, this compound can potentially alleviate inflammation-related conditions.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound, particularly against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results indicate that it induces apoptosis in these cells through mitochondrial pathways and caspase activation.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 3.14 ± 0.29 | Induces apoptosis via caspase-3 |
| MCF-7 | 6.34 ± 0.89 | Inhibits cell proliferation |
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, showcasing its potential as an antimicrobial agent.
Study 2: Anti-inflammatory Mechanisms
In an experimental model of inflammation, treatment with this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its utility in managing inflammatory diseases.
Study 3: Anticancer Potential
In vitro assays on A549 and MCF-7 cells demonstrated that treatment with the compound led to a significant decrease in cell viability, with IC50 values indicating potent anticancer activity compared to established chemotherapeutics like 5-fluorouracil.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits COX enzymes, reducing inflammatory mediators.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage.
- Induction of Apoptosis : Activation of caspase pathways leads to programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
